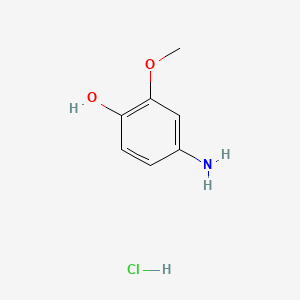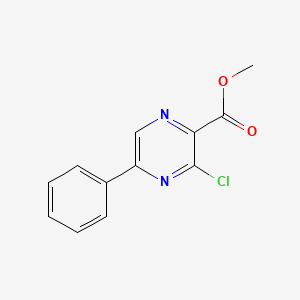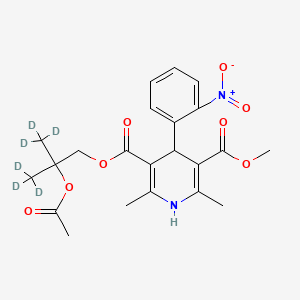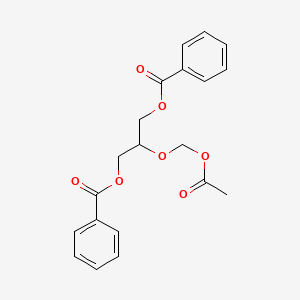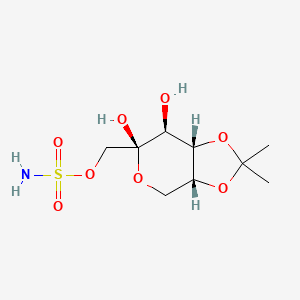
2,3-Desisopropylidene Topiramate
Descripción general
Descripción
“2,3-Desisopropylidene Topiramate” is a metabolite of Topiramate . Topiramate is an anticonvulsant drug used in the control of epilepsy and in the prophylaxis and treatment of migraines .
Synthesis Analysis
A novel LC-MS/MS method was developed and validated for quantification of topiramate (TPM) and its main metabolites: 2,3-desisopropylidene TPM, 4,5-desisopropylidene TPM, 10-OH TPM and 9-OH TPM in human plasma samples .
Molecular Structure Analysis
The molecular formula of “2,3-Desisopropylidene Topiramate” is C9H17NO8S . The molecular weight is 299.30 g/mol .
Chemical Reactions Analysis
Topiramate is an anticonvulsant drug mainly used for the treatment of different types of seizures and prophylactic treatment of migraine .
Aplicaciones Científicas De Investigación
Anticonvulsant Research
2,3-Desisopropylidene Topiramate may be studied for its potential anticonvulsant properties, as it is a metabolite of Topiramate, which is used in the treatment of epilepsy. Research could focus on how this derivative interacts with GABA-activated chloride channels and its effects on neuronal excitability .
Migraine Prophylaxis Studies
Given that Topiramate is indicated for migraine prevention, studies might explore whether 2,3-Desisopropylidene Topiramate could offer similar benefits. Investigations could examine its influence on neurotransmission and ion channels related to migraine pathophysiology .
Neurotransmission Mechanism Analysis
Researchers might analyze how 2,3-Desisopropylidene Topiramate affects excitatory neurotransmission, particularly through actions on kainate and AMPA receptors, as observed with Topiramate .
Addiction and Dependency Research
The derivative’s potential impact on addiction and dependency could be another area of study, considering Topiramate’s use in treating conditions like alcohol dependence by modulating neurotransmitter systems .
Neuroprotective Potential Evaluation
The compound might be evaluated for neuroprotective effects due to its parent compound’s antagonistic action on AMPA/kainate glutamate receptors, which could reduce neuronal damage from excitotoxicity .
Mecanismo De Acción
Target of Action
2,3-Desisopropylidene Topiramate is a metabolite of Topiramate . Topiramate primarily targets GABA-A receptors and AMPA/kainate glutamate receptors . The GABA-A receptors are involved in inhibitory neurotransmission, while the AMPA/kainate glutamate receptors are involved in excitatory neurotransmission .
Mode of Action
Topiramate binds to a non-benzodiazepine site on GABA-A receptors, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain . This results in an increase in inhibitory (calming) effects in the brain. Additionally, topiramate antagonizes AMPA/kainate glutamate receptors, reducing neuronal excitability . This dual action helps to control seizures and prevent migraines .
Biochemical Pathways
The biochemical pathways affected by topiramate involve the modulation of GABAergic neurotransmission and the inhibition of excitatory glutamate activity . By enhancing GABA activity and reducing glutamate activity, topiramate helps to restore the balance between inhibitory and excitatory neurotransmission in the brain. This can help to control seizures and prevent migraines .
Pharmacokinetics
Topiramate is extensively excreted in urine . 2,3-Desisopropylidene Topiramate, a metabolite of topiramate, is identified as a prominent urinary metabolite . The metabolism of topiramate is characterized by reactions of glucuronidation, hydroxylation, and hydrolysis that lead to the production of several minor metabolites .
Result of Action
The molecular and cellular effects of topiramate’s action include an increase in inhibitory neurotransmission (via GABA-A receptors) and a decrease in excitatory neurotransmission (via AMPA/kainate glutamate receptors) . These effects can help to control seizures and prevent migraines .
Action Environment
The action, efficacy, and stability of topiramate can be influenced by various environmental factors. For instance, enzyme induction by certain medications can affect the pharmacokinetics and metabolic profile of topiramate . Additionally, factors such as age, renal function, and body weight can also influence the clearance of topiramate .
Direcciones Futuras
Propiedades
IUPAC Name |
[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFMBYSMXMIARD-JAGXHNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652538 | |
| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851957-35-2 | |
| Record name | 2,3-Desisopropylidene topiramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DESISOPROPYLIDENE TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)
